molecular formula C20H21FN2O4 B6903480 N-[2-[(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-2-methoxybenzamide

N-[2-[(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-2-methoxybenzamide

Cat. No.: B6903480
M. Wt: 372.4 g/mol
InChI Key: XARPVNXSGZCAFR-UHFFFAOYSA-N
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Description

N-[2-[(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-2-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a fluorinated benzoxepin ring and a methoxybenzamide moiety

Properties

IUPAC Name

N-[2-[(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-26-17-10-3-2-6-14(17)20(25)22-12-18(24)23-16-9-5-11-27-19-13(16)7-4-8-15(19)21/h2-4,6-8,10,16H,5,9,11-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARPVNXSGZCAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)NC2CCCOC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-2-methoxybenzamide typically involves multiple steps:

    Formation of the Benzoxepin Ring: The initial step involves the synthesis of the 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin ring. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Amination: The benzoxepin intermediate is then subjected to amination to introduce the amino group at the 5-position.

    Coupling Reaction: The aminated benzoxepin is coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzamide moiety, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

    Substitution: The fluorine atom in the benzoxepin ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxepin derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, N-[2-[(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-2-methoxybenzamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential pharmacological properties are of significant interest. It may exhibit activity against certain diseases, making it a candidate for further investigation in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[2-[(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-2-methoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorinated benzoxepin ring may enhance binding affinity and specificity, while the methoxybenzamide moiety can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
  • 3-fluoro-9-methoxy-4b,5,14,15-tetrahydro-6H-benzoxepin

Uniqueness

Compared to similar compounds, N-[2-[(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-2-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorine atom and the methoxy group can significantly influence its reactivity and interaction with biological targets, making it a versatile compound for various applications.

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